REACTION_CXSMILES
|
C[O-].[Na+].[C:4](O)(=[S:6])[CH3:5].BrCC([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.[CH2:18]([OH:20])[CH3:19]>CCOCC>[C:18]([CH2:5][C:4]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[S:6])(=[O:20])[CH3:19] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
199.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
To the yellow solution stirring under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over a period of 0.5 hours
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
Upon complete addition the solution
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the suspension formed
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the precipitated NaBr is removed by vacuum filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil with some solid present
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble NaBr
|
Type
|
STIRRING
|
Details
|
The filtrate is stirred with activated charcoal for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a red-brown oil
|
Type
|
DISTILLATION
|
Details
|
This oil is purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the fraction is collected at 133°-137°/0.2-0.05 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)CC(=S)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |